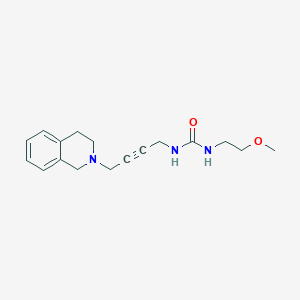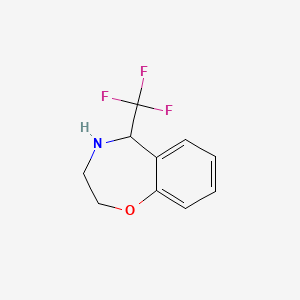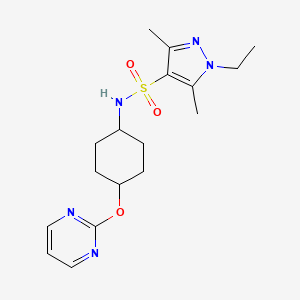
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methoxyethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is an important compound in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is associated with the synthesis of 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons, crucial structures in isoquinoline alkaloids. A new methodology has been reported for preparing these skeletons starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. The process involves the regiospecific conversion of the ester functionality adjacent to the methylene into the desired acyl azide and subsequent transformation into monoisocyanate via Curtius rearrangement. The formed urea derivative is then cyclized to yield the 3,4-dihydroisoquinolin-1(2H)-one derivative, emphasizing the compound's role in synthetic organic chemistry (Berk Mujde, Sevil Özcan, & M. Balcı, 2011).
Medicinal Chemistry and Biological Evaluation
In the realm of medicinal chemistry, novel urea and bis-urea derivatives, including structures similar to 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methoxyethyl)urea, have been synthesized and evaluated for their biological activity. These compounds have shown significant antiproliferative effects against various cancer cell lines, including breast carcinoma MCF-7 cells. The study highlights the potential of these derivatives in developing new anticancer drugs, particularly for breast carcinoma, by affecting cell cycle and inducing cell death in cancer cells (I. Perković et al., 2016).
Pharmacology and Receptor Antagonism
Isoquinoline and quinazoline urea analogues have been identified as antagonists for the human adenosine A(3) receptor. The synthesis and testing of N-phenyl-N'-quinazolin-4-ylurea and N-phenyl-N'-isoquinolin-1-ylurea derivatives demonstrated their affinity for adenosine receptors. This research underscores the compound's relevance in pharmacological studies, especially for exploring new therapeutic agents targeting the adenosine A(3) receptor, which is implicated in various physiological and pathological processes (J. V. van Muijlwijk-Koezen et al., 2000).
properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-22-13-10-19-17(21)18-9-4-5-11-20-12-8-15-6-2-3-7-16(15)14-20/h2-3,6-7H,8-14H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSLLKSHTOCVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)
![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)

![2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2547720.png)
![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)

![2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2547725.png)


![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)